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Compound of Interest

Compound Name: 5-Phenylpent-4-enoic acid
CAS No.: 17920-83-1; 28525-69-1
Cat. No.: B2608768
Get Quote
. J

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 5-Phenylpent-4-enoic acid
(CAS: 17920-83-1), a key intermediate in the synthesis of suberoylanilide hydroxamic acid
(SAHA) analogs and other histone deacetylase (HDAC) inhibitors. The data presented herein
focuses on the (E)-isomer, which is the thermodynamically stable product typically yielded via
Wittig condensation. This document is designed for medicinal chemists and analytical scientists
requiring precise structural validation parameters.

Compound Identity & Physicochemical Profile[1][2]
[3][41[5][6][7][8][9]
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Parameter

Data

IUPAC Name

(E)-5-Phenylpent-4-enoic acid

Common Synonyms

trans-5-Phenyl-4-pentenoic acid; Styrylpropionic

acid homolog

CAS Registry Number

17920-83-1 (trans-isomer); 28525-69-1

(general)
Molecular Formula C11H1202
Molecular Weight 176.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 87-89 °C
Solubility Soluble in MeOH, DMSO, CHCIs, EtOAc;

Insoluble in H20

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes the use of Deuterated Chloroform (CDCIs) as the solvent with

Tetramethylsilane (TMS) as the internal standard (

= 0.00 ppm).

H NMR Data (500 MHz, CDCls)

The proton spectrum is characterized by the distinctive coupling of the trans-alkene protons

and the desshielding effect of the carboxylic acid.
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Coupling

Structural
EREEL Assignment
Context
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Multiplicity Integration

» Ppm) Hz)

Carboxylic
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11.0-12.0 1H - -COOH
(br s) (exchangeabl

e)

Phenyl ring
. protons
7.20-7.40 Multiplet (m) 5H - Ar-H
(ortho/meta/p

ara)

Vinylic proton

(
6.46 Doublet (d) 1H Ph-CH=

to phenyl, H-
5)

Vinylic proton

Doublet of (
6.24 ] 1H =CH-CH:
Triplets (dt)

to acid, H-4)

Overlapping
) methylene
2.50-2.60 Multiplet (m) 4H - -CH2-CH2-
envelope (H-

2, H-3)

Mechanistic Insight: The large coupling constant (

Hz) between the vinylic protons at 6.46 and 6.24 ppm definitively confirms the (E)-
configuration. A cis (Z) isomer would exhibit a significantly smaller coupling constant (

Hz).

C NMR Data (125 MHz, CDCl5)
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Shift (
Carbon Type Assignment

» Ppm)
179.5 Quaternary (C=0) Carboxylic Acid Carbon (C-1)
137.2 Quaternary (Ar-C) Phenyl Ipso Carbon

Vinylic Carbon (
131.5 Methine (CH)

to Phenyl, C-5)

Vinylic Carbon (
128.8 Methine (CH)

to Acid, C-4)
128.5 Methine (CH) Aromatic Meta Carbons
127.4 Methine (CH) Aromatic Para Carbon
126.1 Methine (CH) Aromatic Ortho Carbons
33.8 Methylene (CH-2) _Carbon (C-2)
27.9 Methylene (CH-2) Allylic Carbon (C-3)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer features and the conjugated alkene
system.
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Wavenumber (cm~12)

Vibration Mode

Functional Group
Assignment

Carboxylic Acid (H-bonded

3300 - 2500 O-H Stretch (Broad) ]
dimer)
3020 - 3060 C-H Stretch Aromatic/Vinylic C-H
1705 -1715 C=0 Stretch (Strong) Carboxylic Acid Carbonyl
Trans-Alkene (conjugated with
1650 C=C Stretch (Weak/Med)

Phenyl)

1600, 1495, 1450

Ring Breathing

Aromatic Ring Modes

965

C-H Bend (Out-of-plane)

Trans-Alkene (Diagnostic
band)

745, 690

C-H Bend (Out-of-plane)

Mono-substituted Benzene

Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV) Molecular lon: m/z 176 [M]*

The fragmentation pattern is driven by the stability of the tropylium ion and allylic cleavage.

Key Fragmentation Table

© 2026 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

m/z (Mass-to- Relative . .
Fragment Identity Mechanism

Charge) Abundance

176 ~20-30% [M]*+ Molecular lon
Dehydration

158 ~10% [M - H20]*
(Thermal/El)

130/131 ~15% [M - COOH]* -Cleavage from
Carbonyl
Allylic Cleavage

117 100% (Base Peak) [Ph-CH=CH-CH2z]* (Formation of
Phenylallyl cation)
Tropylium lon

91 ~60-80% [C7HA]* (Rearrangement from
117)

77 ~30% [CeHs]* Phenyl cation

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways leading to the base peak

(m/z 117) and the tropylium ion (m/z 91).

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon [M]+
m/z 176

Allylic Cleavage
(- *CH2COOH)

i Base Peak (Allylic Cation)
[M - H20]+ [Ph-CH=CH-CH2]+ Neutral Loss
m/z 158 miz 117 *CH2COOH (59 Da)

- C2H2 (Acetylene)
Rearrangement

- H20 (18)

Tropylium lon
[CTHT]+
m/z 91

Phenyl Cation
[C6H5]+
miz 77

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathway showing the dominant formation of the
phenylallyl cation (m/z 117) via allylic cleavage.

Experimental Protocols
NMR Sample Preparation

To ensure high-resolution spectra free from solvent artifacts:

Mass: Weigh approximately 10—-15 mg of 5-Phenylpent-4-enoic acid.

Solvent: Dissolve in 0.6 mL of CDCIsz (99.8% D) containing 0.03% v/v TMS.

Filtration: If the solution appears cloudy (due to trace inorganic salts from synthesis), filter
through a small plug of glass wool directly into the NMR tube.

Acquisition: Run at 298 K. For
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H, acquire 16 scans; for

C, acquire a minimum of 512 scans due to the lower sensitivity and the quaternary carbons.

Mass Spectrometry (GC-MS)

» Derivatization (Optional but Recommended): While the free acid can be analyzed,
methylation with diazomethane or TMS-derivatization (BSTFA) improves peak shape and
volatility.

o Protocol: Add 50 pL of BSTFA to 1 mg of sample dissolved in 100 pL acetonitrile. Heat at
60°C for 30 mins.

« Injection: 1 pL splitless injection at 250°C.
e Column: DB-5ms or equivalent (30m x 0.25mm).
e Gradient: 60°C (1 min hold)

300°C at 20°C/min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (4E)-5-phenylpent-4-enoic acid | 17920-83-1 [sigmaaldrich.com]
e 2. chembk.com [chembk.com]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 5-
Phenylpent-4-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2608768/docs#comprehensive-spectroscopic-
characterization-of-5-phenylpent-4-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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